Trimethyl(3-phenoxypropoxy)silane

Gas Chromatography Derivatization Volatility Tuning

Trimethyl(3-phenoxypropoxy)silane (CAS 16654-49-2) is a monomeric organosilicon compound classified as a trialkylsilyl ether derivative of 3-phenoxy-1-propanol. It is formally catalogued as the TMS (trimethylsilyl) derivative, with molecular formula C12H20O2Si and a molecular weight of 224.37 g/mol.

Molecular Formula C12H20O2Si
Molecular Weight 224.37 g/mol
CAS No. 16654-49-2
Cat. No. B095354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(3-phenoxypropoxy)silane
CAS16654-49-2
Synonyms(3-Phenoxypropoxy)trimethylsilane
Molecular FormulaC12H20O2Si
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCCOC1=CC=CC=C1
InChIInChI=1S/C12H20O2Si/c1-15(2,3)14-11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
InChIKeyMCPDISCUAORQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(3-phenoxypropoxy)silane (CAS 16654-49-2): Core Physicochemical and Procurement Baseline


Trimethyl(3-phenoxypropoxy)silane (CAS 16654-49-2) is a monomeric organosilicon compound classified as a trialkylsilyl ether derivative of 3-phenoxy-1-propanol [1]. It is formally catalogued as the TMS (trimethylsilyl) derivative, with molecular formula C12H20O2Si and a molecular weight of 224.37 g/mol [2]. The compound serves as a specialized protecting group and analytical derivatization agent, belonging to the broader class of phenoxyalkoxy silanes that find application as polymer additives, surface modifiers, and coupling agents [3].

Why Generic Silyl Ether Substitution Fails for 3-Phenoxypropanol Protection: A Procurement Risk Analysis


Interchanging silyl protecting groups for 3-phenoxypropanol without understanding differential chromatographic and steric properties leads to analytical failure and synthetic inefficiency. The TMS derivative (Trimethyl(3-phenoxypropoxy)silane) demonstrates a distinct gas chromatographic retention index (RI = 1454 on VF-5MS) compared to its bulkier TBDMS analog (RI = 1680 on VF-5MS), representing a quantifiable shift in volatility and column interaction [1]. Furthermore, the TMS group's smaller steric footprint facilitates faster protection/deprotection kinetics compared to TBDMS and TIPS groups, which is critical for time-sensitive synthetic sequences, yet makes it susceptible to premature hydrolysis under conditions where TBDMS ethers remain stable [2]. Selecting a generic silyl chloride without this specific 3-phenoxypropoxy tether thus risks incorrect retention time prediction, suboptimal surface loading geometry, or unintended deprotection during multi-step synthesis.

Quantitative Evidence Guide for Trimethyl(3-phenoxypropoxy)silane Differentiation


GC Retention Index Shift: TMS vs. TBDMS Derivative of 3-Phenoxy-1-propanol

The TMS derivative exhibits a significantly lower retention index (RI = 1454) compared to the TBDMS derivative (RI = 1680) on an identical VF-5MS capillary column under temperature-programmed conditions (60 °C to 270 °C) [1]. This 226-unit RI difference is a direct consequence of the reduced molecular weight and smaller van der Waals volume of the TMS group vs. TBDMS, enabling faster elution and improved peak resolution for the TMS-protected analyte in complex mixtures [2].

Gas Chromatography Derivatization Volatility Tuning

Molecular Weight Difference Dictates Volatility and Detectability in GC-MS

Trimethyl(3-phenoxypropoxy)silane has a molecular weight of 224.37 g/mol, which is 42.08 g/mol lower than its TBDMS counterpart (C15H26O2Si, MW = 266.45 g/mol) [1]. This lower mass directly enhances volatility (predicted boiling point ~272 °C for TMS vs. higher for TBDMS), ensuring better GC vaporization and sharper peak shape. It also simplifies mass spectral interpretation by avoiding the characteristic TBDMS fragment ions (M-57) that can obscure low-mass diagnostic fragments [2].

Mass Spectrometry Volatility Silylation

Enhanced Surface Coverage on Silica via Aromatic π-Stacking of Phenoxypropyl Chain

Silica surfaces modified with (3-phenoxypropyl)silane achieve a 70% replacement of surface groups, resulting in an aromatic-rich interface that promotes π-π stacking with aromatic analytes and sensitizers. This level of surface functionalization has been demonstrated to induce a U-shaped conformational geometry in tethered conjugates, directly influencing enantioselective retention and photochemical release efficiency [1]. In contrast, non-aromatic alkylsilane modifiers (e.g., octadecyl, aminopropyl) cannot establish this π-π interaction network, resulting in fundamentally different analyte orientation and retention mechanisms [2].

Surface Modification π-π Stacking Chiral Chromatography

Phenoxyalkoxy Silanes as Electrical Tree Retardants: Class-Level Advantage Over Simple Alkoxysilanes

The patent literature establishes that phenoxyalkoxy silanes, as a class, function as effective water tree and electrical tree retardant additives in polymeric insulation compositions, a property not shared by simple alkyltrialkoxysilanes (e.g., vinyltrimethoxysilane) [1]. The phenoxy moiety is proposed to act as a voltage stabilizer, scattering high-energy electrons and reducing dielectric degradation under high electrical stress. While direct comparative breakdown voltage data for Trimethyl(3-phenoxypropoxy)silane vs. vinyltrimethoxysilane in cross-linked polyethylene is not publicly available, the class-level structure-activity relationship indicates that compounds with phenoxyalkoxy substituents outperform simple alkoxysilanes in tree retardancy by an order-of-magnitude in accelerated aging tests [2].

Dielectric Materials Polymer Insulation Tree Retardancy

Optimal Application Scenarios for Trimethyl(3-phenoxypropoxy)silane Procurement


GC-MS Derivatization of Low-Volatility 3-Phenoxypropanol Metabolites

When analyzing biological or environmental samples for trace 3-phenoxypropanol derivatives, Trimethyl(3-phenoxypropoxy)silane provides a retention index of 1454 on a standard VF-5MS column, enabling reliable peak identification and integration in complex chromatograms [1]. Its lower molecular weight (224.37 g/mol) compared to the TBDMS derivative ensures superior injector vaporization and signal-to-noise ratio in GC-MS applications.

Aromatic-Rich Silica Surface Functionalization for Chiral Stationary Phases

The phenoxypropyl moiety enables ~70% surface group replacement on silica, creating a π-electron-rich interface essential for enantioselective separations [2]. When immobilizing chiral selectors or photosensitizers, this level of aromatic coverage induces specific conformational geometries (U-shape) that are unattainable with purely aliphatic silane modifiers.

Protecting Group Strategy for 3-Phenoxypropanol in Multi-Step Organic Synthesis

The TMS group provides rapid and quantitative protection of the terminal hydroxyl group in 3-phenoxypropanol, with steric bulk minimized to allow subsequent nucleophilic reactions at the phenoxy ring [3]. The deprotection conditions (mild acid or fluoride) are orthogonal to many common protecting groups, making it suitable for complex target synthesis where TBDMS would be overly stable and impede final deprotection.

Dielectric Polymer Formulation with Enhanced Tree Retardancy

In polymeric insulation for medium-voltage power cables, the phenoxyalkoxy silane class functions as a voltage stabilizer to mitigate electrical treeing. The phenoxy group's electron-scavenging ability suppresses partial discharge-induced degradation, providing a formulation pathway to increased cable reliability under sustained electrical stress [4].

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